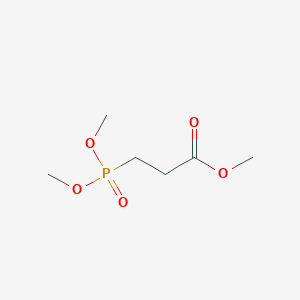
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) is a coordination compound where thulium, a rare earth element, is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) typically involves the reaction of thulium nitrate or thulium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in achieving consistent quality in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, although this is less common due to the stability of the thulium(III) state.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo-species, while substitution reactions yield new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in imaging and spectroscopy.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including thin films and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) exerts its effects involves coordination chemistry principles. The thulium ion forms stable complexes with the 2,2,6,6-tetramethyl-3,5-heptanedione ligands, which can interact with other molecules and ions in various ways. These interactions can influence the reactivity and properties of the compound, making it useful in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)
Uniqueness
What sets Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) apart from similar compounds is its specific coordination environment and the unique properties of thulium. Thulium’s electronic configuration and size influence the stability and reactivity of the compound, making it particularly useful in applications where other similar compounds may not perform as well.
Eigenschaften
CAS-Nummer |
15631-58-0 |
|---|---|
Molekularformel |
C33H60O6Tm |
Molekulargewicht |
721.8 g/mol |
IUPAC-Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;thulium |
InChI |
InChI=1S/3C11H20O2.Tm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI-Schlüssel |
WBHFLBDKCXLASC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tm] |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Tm] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)













